molecular formula C12H14O4 B2975366 Tetrahydro-2-furanylmethyl 3-hydroxybenzoate CAS No. 914452-94-1

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate

Cat. No.: B2975366
CAS No.: 914452-94-1
M. Wt: 222.24
InChI Key: WCYQVZUFFQIUJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can act as a ligand for various enzymes, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is unique due to the presence of both the tetrahydrofuran ring and the hydroxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

oxolan-2-ylmethyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYQVZUFFQIUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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